1-(3-Chloropropoxy)-4-methylthiobenzene

Description

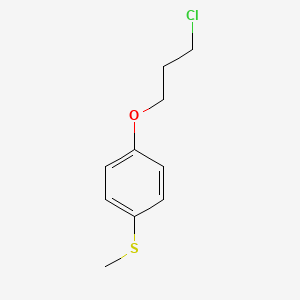

1-(3-Chloropropoxy)-4-methylthiobenzene is a substituted aromatic compound featuring a 3-chloropropoxy group (–O–CH2CH2CH2Cl) at the para position relative to a methylthio (–S–CH3) group. This structure confers unique electronic and steric properties, making it relevant in synthetic organic chemistry and pharmaceutical research. This article focuses on comparing its structural and functional attributes with these analogues.

Properties

Molecular Formula |

C10H13ClOS |

|---|---|

Molecular Weight |

216.73 g/mol |

IUPAC Name |

1-(3-chloropropoxy)-4-methylsulfanylbenzene |

InChI |

InChI=1S/C10H13ClOS/c1-13-10-5-3-9(4-6-10)12-8-2-7-11/h3-6H,2,7-8H2,1H3 |

InChI Key |

QPLCIAKHZWUUDN-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC=C(C=C1)OCCCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

1-((3-Chloropropoxy)methyl)pyrene (Compound 4)

Structure: Features a pyrene moiety linked to a 3-chloropropoxy-methyl group. Synthesis: Synthesized via nucleophilic substitution of 1-bromo-3-chloropropane with 1-pyrenemethanol under basic conditions (K2CO3, acetonitrile, reflux, 7 days) . Yield: 39%, lower than other analogues due to steric hindrance from the bulky pyrene group. Physical Properties:

- Melting point: 148–149°C

- Molecular weight: 250

- UV-vis (λ_max): 349, 339, 332 nm (red-shifted compared to non-aromatic analogues due to pyrene’s extended conjugation) . Applications: Potential use in fluorescent materials or supramolecular chemistry due to pyrene’s photophysical properties.

1-(3-Chloropropoxy)-4-fluorobenzene

Structure : Fluorine replaces the methylthio group in the target compound.

Synthesis : Reagent in hydantoin library synthesis for Aurora kinase A inhibition studies .

Physical Properties :

- Molecular formula: C9H10ClFO

- CAS: 1716-42-3

- Hazards: Irritant (H315, H319, H335) .

Electronic Effects : The electron-withdrawing fluorine atom increases electrophilicity of the aromatic ring compared to methylthio’s electron-donating nature, altering reactivity in substitution reactions.

1-(1-(3-Chloropropoxy)ethyl)-4-methoxybenzene (3.57)

Structure: Ethyl spacer between the chloropropoxy and methoxy-substituted benzene. Synthesis: Prepared via iridium-photocatalyzed coupling of 1-ethyl-4-methoxybenzene with 3-chloro-1-propanol (54% yield) . Reaction Conditions: Requires specialized catalysts ([Ir(dF(CF3)ppy)2(5,5'-dCF3bpy)]PF6), distinguishing it from thermal methods used for other analogues. Applications: Methoxy groups are common in drug intermediates; the ethyl spacer may enhance lipophilicity for membrane permeability.

1-[(3-Chloropropyl)thio]-4-methoxybenzene

Structure : Thioether (–S–CH2CH2CH2Cl) instead of methylthio and chloropropoxy groups.

Physical Properties :

- Molecular formula: C10H13ClOS

- Molecular weight: 216.73 .

1-(1-(3-Chloropropoxy)ethyl)-2-methoxybenzene (20c)

Synthesis: Photocatalyzed reaction using Mes-Acr+-MeClO4− (61% yield) .

Data Tables

Key Findings

- Electronic Effects : Electron-donating groups (e.g., –S–CH3) increase nucleophilic aromatic substitution rates, while electron-withdrawing groups (e.g., –F) favor electrophilic pathways.

- Steric Hindrance : Bulky substituents (e.g., pyrene in Compound 4) reduce reaction yields but enable specialized applications in materials science.

- Synthetic Efficiency : Yields vary widely (39–61%), influenced by catalysts (e.g., iridium photocatalysts vs. thermal methods ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.